molecular formula C19H26N2O3 B2896489 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421442-33-2

3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2896489
CAS No.: 1421442-33-2
M. Wt: 330.428
InChI Key: YJHMFRUSFFWFSM-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a furan ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the tert-butylphenyl derivative. This can be achieved through the Friedel-Crafts alkylation reaction, where benzene is reacted with tert-butyl chloride in the presence of an aluminum chloride catalyst. The resulting tert-butylbenzene is then further functionalized to introduce the furan and methoxyethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography or recrystallization, may be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The carbonyl group in the urea moiety can be reduced to an amine.

  • Substitution: : The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) or halides (e.g., iodide, bromide) can be employed.

Major Products Formed

  • Oxidation: : Furan-2,5-dione

  • Reduction: : 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea amine

  • Substitution: : Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interaction of small molecules with biological targets. Its structural complexity can provide insights into molecular recognition and binding processes.

Medicine

Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological targets may make it a candidate for drug discovery and development, particularly in the areas of inflammation and pain management.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenol: : Similar in having a tert-butyl group but lacks the furan and urea moieties.

  • Furan-3-carbaldehyde: : Contains a furan ring but lacks the tert-butyl and urea groups.

  • N-(2-Methoxyethyl)urea: : Contains the methoxyethyl and urea groups but lacks the tert-butyl and furan moieties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)16-5-7-17(8-6-16)20-18(22)21(10-12-23-4)13-15-9-11-24-14-15/h5-9,11,14H,10,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHMFRUSFFWFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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